molecular formula C20H23ClN2O3 B3511745 N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide

N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide

Cat. No.: B3511745
M. Wt: 374.9 g/mol
InChI Key: GVZOLTFJDQDIEX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide is a chemical compound known for its selective inhibition of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of stroke and other cardiovascular diseases .

Preparation Methods

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide involves several steps. The starting materials typically include 3-chloro-4-morpholin-4-ylphenylamine and 4-propan-2-yloxybenzoic acid. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide involves the inhibition of cytochrome P450 enzymes, particularly those in the CYP4F subfamily. These enzymes are responsible for the metabolism of arachidonic acid to 20-HETE, a potent vasoconstrictor. By inhibiting this pathway, the compound helps to reduce vascular tone and improve blood flow, particularly in the context of ischemic stroke .

Comparison with Similar Compounds

N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide is unique in its selective inhibition of 20-HETE synthesis. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and potency, making this compound a valuable addition to the field of cardiovascular therapeutics.

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-14(2)26-17-6-3-15(4-7-17)20(24)22-16-5-8-19(18(21)13-16)23-9-11-25-12-10-23/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZOLTFJDQDIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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